2-Amino-3-methyl-3-phenylbutanoic acid
Overview
Description
2-Amino-3-methyl-3-phenylbutanoic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. It is a derivative of phenylalanine and is known for its role in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the aza-Michael addition of phenylethylamine to 3-aroylbutenoic acids, followed by crystallization-induced asymmetric transformation (CIAT) . This method allows for efficient control over the stereochemistry of the product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound often involves the use of readily available chiral auxiliaries or chirality mediators to build new stereogenic centers . The CIAT process is particularly favored for its robustness and simplicity of operation .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-3-methyl-3-phenylbutanoic acid has several scientific research applications, including:
Inhibitor Synthesis: It is a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase.
Antagonistic Properties: It acts as a phenylalanine antagonist for Leuconostoc dextranicum, preventing the toxicity due to thienylalanine.
Quantum Computational and Spectroscopic Studies: Density functional theory calculations, spectroscopic studies, and ligand-protein docking have been used to analyze this compound and its derivatives.
Synthesis of Derivatives: Research has been conducted on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid.
Microcystin Analysis: The compound has been used in the analysis of microcystins, a family of toxic peptides.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3-phenylbutanoic acid is not entirely clear from the available information. it is known to interact with specific enzymes and receptors, influencing various biochemical pathways. Its role as an inhibitor in bestatin suggests it may interfere with aminopeptidase activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbutanoic acid:
Phenylalanine: This compound is structurally similar but does not have the additional methyl group on the butanoic acid chain.
Uniqueness
2-Amino-3-methyl-3-phenylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct biochemical properties. Its ability to act as an inhibitor and its role in various synthetic applications highlight its importance in scientific research.
Properties
IUPAC Name |
2-amino-3-methyl-3-phenylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRAZODPBFLQJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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